6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one is a chemical compound that belongs to the class of quinolinones. This compound is characterized by the presence of a hydroxyimino group attached to an ethyl side chain, which is further connected to a dihydroquinolinone core. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable quinoline derivative with an oxime precursor. The reaction conditions often include the use of solvents such as ethanol or ethyl acetate and may require the presence of catalysts or acidic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce aminoquinoline compounds.
Scientific Research Applications
6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.
Oxime Derivatives: Compounds with hydroxyimino groups attached to different core structures.
Uniqueness
6-(1-(Hydroxyimino)ethyl)-3,4-dihydroquinolin-2(1h)-one is unique due to its specific combination of a hydroxyimino group and a dihydroquinolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-(N-hydroxy-C-methylcarbonimidoyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-7(13-15)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6,15H,3,5H2,1H3,(H,12,14) |
InChI Key |
SBQYDQAULIYSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)NC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.